5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine
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Overview
Description
5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine is a pyridine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and an amine group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine typically involves a series of chemical reactions starting from commercially available precursors. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. The process generally involves the reaction of 5-bromo-2-methylpyridin-3-amine with cyclopropylmethanol in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and various nucleophiles or electrophiles. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups. The presence of the bromine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine include:
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-fluoropyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclopropylmethoxy group, which can significantly alter its chemical reactivity and biological activity. This unique structural feature can enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLCCSJEAIVOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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